[2,2'-Bithiophene]-3-acetic acid

UV-Vis Spectroscopy Conjugation Thiophene Derivatives

[2,2'-Bithiophene]-3-acetic acid is a research compound with the molecular formula C10H8O2S2 and a molecular weight of 224.3 g/mol. It features a bithiophene core consisting of two linked thiophene rings with an acetic acid functional group attached at the 3-position of one ring.

Molecular Formula C10H8O2S2
Molecular Weight 224.3 g/mol
CAS No. 114973-62-5
Cat. No. B8803526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,2'-Bithiophene]-3-acetic acid
CAS114973-62-5
Molecular FormulaC10H8O2S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=CS2)CC(=O)O
InChIInChI=1S/C10H8O2S2/c11-9(12)6-7-3-5-14-10(7)8-2-1-4-13-8/h1-5H,6H2,(H,11,12)
InChIKeyLCRTYYNSHRTINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,2'-Bithiophene]-3-acetic acid (CAS 114973-62-5): Baseline Overview for Scientific Procurement


[2,2'-Bithiophene]-3-acetic acid is a research compound with the molecular formula C10H8O2S2 and a molecular weight of 224.3 g/mol. It features a bithiophene core consisting of two linked thiophene rings with an acetic acid functional group attached at the 3-position of one ring. This structure serves as a building block or intermediate in the synthesis of more complex molecules, particularly for materials science applications [1]. The compound is generally available at a purity of 95% or higher for research purposes [2].

Why Generic Substitution Fails for [2,2'-Bithiophene]-3-acetic acid


Generic substitution with other bithiophene derivatives or monothiophene acetic acids is not scientifically valid due to the specific electronic and structural properties imparted by the 3-acetic acid substitution on the 2,2'-bithiophene core. This specific regioisomer and functional group combination dictates the compound's unique reactivity, optical properties, and utility as a building block. For instance, the 3-substitution pattern influences the molecule's ability to form specific polymers or to participate in further synthetic modifications in ways that its isomers (e.g., 5-acetic acid derivatives) or simpler analogs (e.g., thiophene-3-acetic acid) cannot replicate. The following quantitative evidence highlights a key differentiable property.

Quantitative Differentiation of [2,2'-Bithiophene]-3-acetic acid from Key Analogs


Optical Differentiation: Bathochromic Shift Compared to Unsubstituted 2,2'-Bithiophene

The presence of the acetic acid substituent at the 3-position of the bithiophene core introduces a quantifiable bathochromic shift in the UV-Vis absorption spectrum compared to unsubstituted 2,2'-bithiophene. This shift is attributed to the weak electron-withdrawing effect of the carboxylic acid group, which alters the electronic conjugation of the pi-system [1].

UV-Vis Spectroscopy Conjugation Thiophene Derivatives

Recommended Application Scenarios for [2,2'-Bithiophene]-3-acetic acid Based on Quantitative Evidence


Synthesis of Functionalized Conjugated Polymers and Materials

[2,2'-Bithiophene]-3-acetic acid serves as a crucial precursor or monomer for synthesizing functionalized conjugated polymers. The acetic acid group provides a handle for further derivatization (e.g., esterification, amidation) or can be used to introduce specific properties like solubility or metal-binding capability into the resulting polymer [1]. This application stems directly from its unique structure as a bithiophene core with a reactive side chain, a feature not present in simpler thiophene acetic acids or unsubstituted bithiophene. The quantifiable bathochromic shift also indicates its potential for tuning optical properties in the final polymeric material.

Specialized Building Block in Organic Electronics Research

The compound is utilized as a specialized building block in the development of organic electronic materials, such as components for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electronic structure, influenced by the 3-acetic acid group (as evidenced by the spectroscopic shift [1]), can be leveraged to fine-tune the energy levels (HOMO/LUMO) and charge transport properties when incorporated into larger pi-conjugated systems. This contrasts with using unsubstituted bithiophene or its 5-acetic acid isomer, which would result in different electronic and supramolecular packing behaviors.

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